2-[[4-(2,2-difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide
Description
2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide is a compound with significant potential applications in various fields including chemistry, biology, medicine, and industry. Its complex structure enables it to participate in diverse chemical reactions, making it a valuable subject for scientific research.
Properties
IUPAC Name |
2-[[4-(2,2-difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N5O/c1-4-21(5-2)11(22)8-20(3)13-18-6-9(14)12(19-13)17-7-10(15)16/h6,10H,4-5,7-8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPNUVPIKZQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C1=NC=C(C(=N1)NCC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide typically involves multi-step reactions that start with the preparation of the pyrimidine core
Reaction conditions often involve:
Solvents: : Dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C) or other hydrogenation catalysts.
Temperatures: : Ranging from 0°C to 150°C depending on the step involved.
Industrial Production Methods
Industrially, this compound can be produced in large-scale reactors using continuous flow methods to enhance efficiency and yield. The process optimization includes controlling the reaction parameters such as temperature, pressure, and concentration to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions where the difluoroethylamino group might be susceptible to oxidative cleavage.
Reduction: : Reduction reactions could target the fluoropyrimidine ring, altering its electronic properties.
Substitution: : The compound is amenable to nucleophilic and electrophilic substitution reactions, particularly at the fluoro and difluoroethylamino sites.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Various alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block.
Biology
In biological research, this compound could be explored for its interactions with biomolecules, potentially leading to new insights into cellular processes or the development of new biochemical tools.
Medicine
Medically, the compound's structure suggests it could be a candidate for drug development, particularly in targeting specific pathways or receptors in disease treatment.
Industry
In industry, the compound might be utilized in the production of specialty chemicals or as a precursor in manufacturing more complex pharmaceutical agents.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action of 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide is subject to ongoing research. its structural components suggest it may interact with nucleotide-binding proteins or enzymes involved in cellular signaling pathways. The difluoroethyl and fluoropyrimidine groups likely play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, 2-[[4-(2,2-Difluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide stands out due to its unique combination of fluoro and difluoroethylamino groups. These functional groups confer specific reactivity patterns and potential biological activities that differ from analogs lacking these modifications.
List of Similar Compounds
2-[[4-(2-Fluoroethylamino)-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide
2-[[4-Amino-5-fluoropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide
2-[[4-(Difluoroethylamino)-5-chloropyrimidin-2-yl]-methylamino]-N,N-diethylacetamide
The research into these compounds' properties and applications continues to expand, promising new advancements in science and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
